METHYL 1-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
Methyl 1-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-piperidinecarboxylate is a chemical compound known for its diverse applications in various fields of science. This compound features a piperidine ring substituted with a methyl ester and a (E)-3-(4-chlorophenyl)-2-propenoyl group, making it a valuable molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-piperidinecarboxylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with a suitable piperidine derivative in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for a specific period, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the propenoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 1-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2E)-3-(2-chlorophenyl)-2-propenoyl]-4-piperidinecarboxylate
- Methyl 1-[(E)-3-(4-fluorophenyl)-2-propenoyl]-4-piperidinecarboxylate
- Methyl 1-[(E)-3-(4-bromophenyl)-2-propenoyl]-4-piperidinecarboxylate
Uniqueness
Methyl 1-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-piperidinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
methyl 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-21-16(20)13-8-10-18(11-9-13)15(19)7-4-12-2-5-14(17)6-3-12/h2-7,13H,8-11H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAKRLFXZTOEP-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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